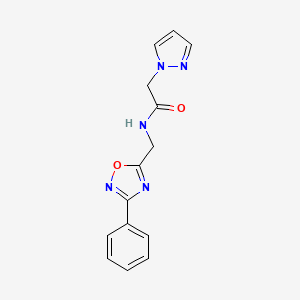

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a methyl-acetamide moiety at position 3. The acetamide side chain is further modified with a 1H-pyrazole group, which introduces hydrogen-bonding capabilities and steric bulk. This compound is hypothesized to exhibit biological activity as a proteasome inhibitor or kinase modulator, given its structural similarity to other oxadiazole-acetamide derivatives reported in the literature .

Properties

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c20-12(10-19-8-4-7-16-19)15-9-13-17-14(18-21-13)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXCQIABQJLZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common approach is the cyclization of a hydrazide derivative with a carboxylic acid or its derivatives under acidic conditions. The phenyl group can be introduced through a subsequent Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with various biomolecules.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in various industrial applications.

Mechanism of Action

The mechanism by which N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

The target compound shares a common 3-phenyl-1,2,4-oxadiazole scaffold with several analogs but differs in the substituents on the acetamide group. Below is a comparative analysis:

Physical and Chemical Properties

Biological Activity

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is , with a molecular weight of approximately 285.31 g/mol. The compound features a unique structure that includes both oxadiazole and pyrazole moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₅O₂ |

| Molecular Weight | 285.31 g/mol |

| LogP | 2.745 |

| PSA | 59.23 Ų |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL, demonstrating promising antibacterial potential .

Anticancer Activity

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide has also been investigated for its anticancer properties. The presence of the pyrazole ring is particularly noteworthy as it has been associated with inhibition of cancer cell proliferation.

Research Findings on Anticancer Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutic agents like doxorubicin . Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic interactions, enhancing their cytotoxic effects .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. Compounds similar to N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide have shown promise in reducing inflammation markers in vitro.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential therapeutic role in conditions like arthritis and other inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.